molecular formula C16H18ClNO2S B262585 N-(4-chlorobenzyl)-4-isopropylbenzenesulfonamide

N-(4-chlorobenzyl)-4-isopropylbenzenesulfonamide

Número de catálogo B262585
Peso molecular: 323.8 g/mol
Clave InChI: LFSKJQQTEKPOKH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(4-chlorobenzyl)-4-isopropylbenzenesulfonamide, commonly known as CB-839, is a small molecule inhibitor that targets glutaminase, an enzyme that plays a crucial role in the metabolism of cancer cells. CB-839 has gained significant attention in recent years due to its potential as a therapeutic agent for various types of cancer.

Mecanismo De Acción

CB-839 works by inhibiting glutaminase, an enzyme that plays a crucial role in the metabolism of cancer cells. Glutaminase catalyzes the conversion of glutamine to glutamate, which is then used to produce ATP and other essential biomolecules. By inhibiting glutaminase, CB-839 disrupts the metabolic pathways that cancer cells rely on for survival, leading to cell death.
Biochemical and Physiological Effects
CB-839 has been shown to have several biochemical and physiological effects, including the inhibition of glutaminase activity, the reduction of glutamine uptake and metabolism, and the induction of cell death in cancer cells. CB-839 has also been shown to enhance the efficacy of other cancer therapies by sensitizing cancer cells to chemotherapy and radiation therapy.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of CB-839 for lab experiments is its specificity for glutaminase, which allows for the targeted inhibition of this enzyme in cancer cells. CB-839 also has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, CB-839 has some limitations, including the potential for off-target effects and the need for further optimization to improve its potency and selectivity.

Direcciones Futuras

There are several future directions for the development of CB-839 as a therapeutic agent for cancer. One area of focus is the optimization of CB-839 to improve its potency and selectivity for glutaminase. Another area of focus is the development of combination therapies that incorporate CB-839 with other cancer therapies, such as immunotherapy. Additionally, there is a need for further clinical trials to evaluate the safety and efficacy of CB-839 in human patients with cancer.
Conclusion
CB-839 is a small molecule inhibitor that targets glutaminase, an enzyme that plays a crucial role in the metabolism of cancer cells. CB-839 has shown promise as a therapeutic agent for various types of cancer, with preclinical studies demonstrating its ability to inhibit tumor growth and proliferation and enhance the efficacy of other cancer therapies. While CB-839 has some limitations, there are several future directions for its development as a therapeutic agent for cancer.

Métodos De Síntesis

The synthesis of CB-839 involves several steps, including the reaction of 4-chlorobenzaldehyde with isopropylmagnesium bromide to produce 4-isopropylbenzyl alcohol. The alcohol is then treated with sulfuryl chloride to form the sulfonate ester, which is subsequently reacted with ammonium hydroxide to produce CB-839. The final product is purified using column chromatography.

Aplicaciones Científicas De Investigación

CB-839 has been extensively studied for its potential as a therapeutic agent for various types of cancer, including melanoma, pancreatic cancer, and renal cell carcinoma. In preclinical studies, CB-839 has been shown to inhibit tumor growth and proliferation by targeting glutaminase, an enzyme that is overexpressed in many types of cancer cells. CB-839 has also been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and radiation therapy.

Propiedades

Fórmula molecular

C16H18ClNO2S

Peso molecular

323.8 g/mol

Nombre IUPAC

N-[(4-chlorophenyl)methyl]-4-propan-2-ylbenzenesulfonamide

InChI

InChI=1S/C16H18ClNO2S/c1-12(2)14-5-9-16(10-6-14)21(19,20)18-11-13-3-7-15(17)8-4-13/h3-10,12,18H,11H2,1-2H3

Clave InChI

LFSKJQQTEKPOKH-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)Cl

SMILES canónico

CC(C)C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)Cl

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.